Methyl 3-[(3-hydroxypropyl)amino]propanoate
Overview
Description
“Methyl 3-[(3-hydroxypropyl)amino]propanoate” is a chemical compound with the CAS Number: 10494-79-8 . It has a molecular weight of 161.2 and its IUPAC name is methyl 3-[(3-hydroxypropyl)amino]propanoate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(3-hydroxypropyl)amino]propanoate” is represented by the linear formula C7H15NO3 . The InChI code for this compound is 1S/C7H15NO3/c1-11-7(10)3-5-8-4-2-6-9/h8-9H,2-6H2,1H3 .Scientific Research Applications
Asymmetric Synthesis
Methyl 3-[(3-hydroxypropyl)amino]propanoate is utilized in asymmetric synthesis processes. For instance, it is involved in the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate. This synthesis is crucial for producing enantiomerically pure compounds, essential in pharmaceutical research (Narsaiah & Kumar, 2011).
Synthetic Routes Exploration
Exploration of synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid also involves methyl 3-[(3-hydroxypropyl)amino]propanoate. This includes strategies for the imination of key sulfoxide intermediates. Such explorations contribute to understanding the synthesis and behavior of complex organic compounds (Tye & Skinner, 2002).
Role in Anticancer Research
Some research explores the synthesis and evaluation of compounds for anticancer activity, where derivatives of methyl 3-[(3-hydroxypropyl)amino]propanoate play a significant role. These studies contribute to the development of new therapeutic agents in cancer treatment (Saad & Moustafa, 2011).
Corrosion Inhibition
Methyl 3-[(3-hydroxypropyl)amino]propanoate derivatives have been studied for their effectiveness in inhibiting corrosion of metals. This application is significant in industrial contexts where corrosion can lead to significant material degradation (Missoum et al., 2013).
Biocatalysis and Chiral Chemistry
The compound is used in biocatalysis, particularly in the asymmetric synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. This is part of broader research into chiral chemistry and enantioselective synthesis (Li et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-(3-hydroxypropylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-11-7(10)3-5-8-4-2-6-9/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOWUJRHBLTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-hydroxypropyl)amino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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